2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine
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Overview
Description
2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine is a complex organic compound that features a pyrazine ring substituted with azetidine and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine typically involves multi-step organic reactions. One common approach is the [2+2] cycloaddition reaction, which is used to form the azetidine ring . The piperidine moiety can be introduced through hydrogenation of pyridine or via cyclization reactions . The pyrazine ring is often synthesized through condensation reactions involving diamines and diketones.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used include organoboron compounds for Suzuki–Miyaura coupling reactions .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. The azetidine ring, due to its ring strain, can undergo ring-opening reactions that release energy and facilitate further chemical transformations . The piperidine moiety can interact with biological receptors, potentially modulating their activity . The pyrazine ring can participate in electron transfer reactions, making the compound useful in redox chemistry .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in pharmaceuticals.
Azetidine: A four-membered nitrogen-containing ring, known for its ring strain and reactivity.
Pyrazine: A six-membered ring with two nitrogen atoms, used in various chemical applications.
Uniqueness
2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine is unique due to the combination of these three distinct moieties in a single molecule
Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11-4-2-3-7-19(11)14(20)12-9-18(10-12)15(21)13-8-16-5-6-17-13/h5-6,8,11-12H,2-4,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNFYTBHDBVNBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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